molecular formula C8H6ClNO3S B13889777 3-Oxoisoindoline-5-sulfonyl chloride

3-Oxoisoindoline-5-sulfonyl chloride

Cat. No.: B13889777
M. Wt: 231.66 g/mol
InChI Key: QWRIYGKYFOHVNB-UHFFFAOYSA-N
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Description

3-Oxoisoindoline-5-sulfonyl chloride is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by the presence of an oxoisoindoline core structure with a sulfonyl chloride functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxoisoindoline-5-sulfonyl chloride typically involves the reaction of 3-oxoisoindoline with sulfonyl chloride reagents. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-Oxoisoindoline-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Oxoisoindoline-5-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxoisoindoline-5-sulfonyl chloride is unique due to its combination of the oxoisoindoline core and the highly reactive sulfonyl chloride group.

Properties

Molecular Formula

C8H6ClNO3S

Molecular Weight

231.66 g/mol

IUPAC Name

3-oxo-1,2-dihydroisoindole-5-sulfonyl chloride

InChI

InChI=1S/C8H6ClNO3S/c9-14(12,13)6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11)

InChI Key

QWRIYGKYFOHVNB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N1

Origin of Product

United States

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